![molecular formula C20H30O3 B210242 (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid CAS No. 22338-69-8](/img/structure/B210242.png)
(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
説明
Grandiflorolic acid, also known as grandiflorolate, belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. Grandiflorolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, grandiflorolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, grandiflorolic acid can be found in green vegetables and sunflower. This makes grandiflorolic acid a potential biomarker for the consumption of these food products.
科学的研究の応用
Application in Pharmacology
Field
Summary of the Application
Grandifloric acid is found in Mikania laevigata and M. glomerata, popularly known as ‘guaco’. These plants have a long history of use in Brazilian herbal medicine for treating upper respiratory problems including bronchitis, pleurisy, colds, flu, coughs, and asthma .
Methods of Application
The plant is used in its natural form and also in commercial preparations. The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The studies on Mikania glomerata and M. laevigata have provided scientific evidence that those plants have a considerable anti-inflammatory therapeutic potential .
Application in Drug Discovery and Development
Field
Drug Discovery and Development
Summary of the Application
Natural compounds like Grandifloric acid play a fundamental role in healthcare, as 60% of chemotherapeutic agents are derived from natural sources .
Methods of Application
Advanced computational methods and tools, new protocols, targets, the new combinatorial approach, and innovative technologies are employed in the drug discovery and development process .
Results or Outcomes
The use of natural compounds in drug discovery and development has led to the design of new and innovative drug candidates with reduced side-effects .
Application in Entomology
Field
Summary of the Application
Grandifloric acid has been identified as a compound that stimulates oviposition by female Black Soldier Fly (BSF) when isolated from sunflower heads .
Methods of Application
The compound was isolated using bioassay-guided liquid chromatographic fractionation .
Results or Outcomes
The presence of Grandifloric acid in sunflower heads was found to stimulate oviposition by female BSF .
Application in Traditional Medicine
Field
Summary of the Application
Grandifloric acid is found in Mikania laevigata and M. glomerata, popularly known as ‘guaco’. These plants have been used in Brazilian herbal medicine for treating various conditions including snakebites, bronchitis, pleurisy, colds, flu, coughs, and asthma .
Results or Outcomes
The medicinal properties of these plants are widely recognized, mainly in the treatment of inflammatory conditions, bronchodilator activity, anti-ulcerogenic, antiophidian as well as antibacterial and antiparasitic activity .
Application in Bioactive Cultures
Field
Summary of the Application
The history of drug development has its foundation firmly set in the study of natural medicine used to treat human diseases over the centuries. Analysis of medicinal plants, bioactive cultures, and increased understanding of micronutrients in the food chain opened the field to the development of purified and defined chemical compounds as dose-controlled medicines .
Methods of Application
Efforts to subject botanicals to rigorous scientific research began recently .
Results or Outcomes
Evidence-based botanical research can help to validate traditional uses and to facilitate new drug development .
特性
IUPAC Name |
(1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJRXSJJHLPGZ-DZAVYMGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
CAS RN |
22338-69-8 | |
| Record name | Grandifloric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



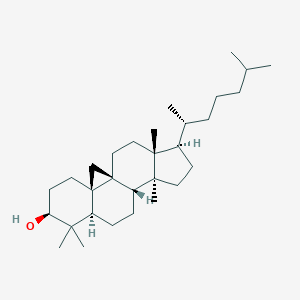
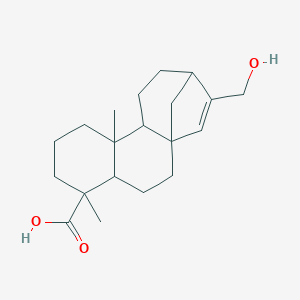
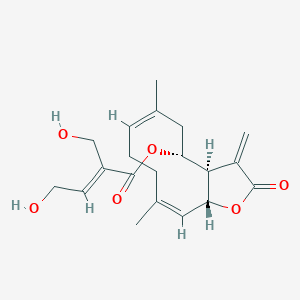
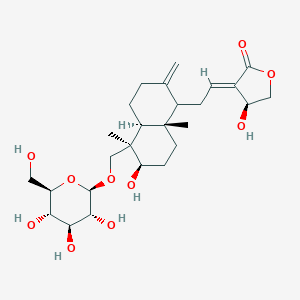
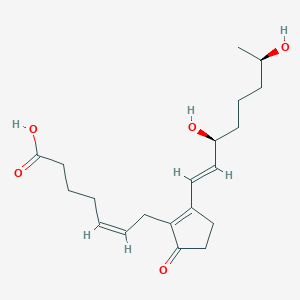
![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)
![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
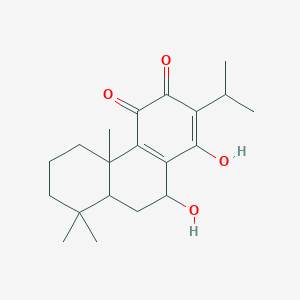
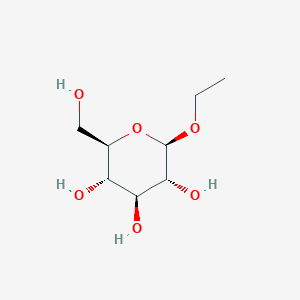
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)
![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)
